5-Hexynoic acid, 4-amino-, (R)-
Description
Historical Context and Discovery of Alkynyl Amino Acids
The exploration of amino acids containing alkyne functionalities gained significant momentum with the discovery of their potent and often irreversible inhibitory effects on certain enzymes. A pivotal moment in this field was the development of enzyme inhibitors for γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. The inhibition of GABA-T leads to an increase in GABA levels in the brain, a strategy that has proven effective in treating seizure disorders.
One of the earliest and most prominent examples in this area is the development of 4-amino-5-hexenoic acid, known as vigabatrin (B1682217), which is an irreversible inhibitor of GABA-T. nih.govdrugbank.com Although vigabatrin itself contains a vinyl group rather than an alkyne, its success spurred the investigation of structurally related compounds, including its alkynyl counterpart, 4-amino-5-hexynoic acid. Research into these compounds revealed that the unsaturated functional group was crucial for their mechanism of action, acting as a "suicide substrate" or mechanism-based inactivator. nih.gov
The initial synthesis and investigation often focused on the racemic mixture. However, subsequent studies on the stereoisomers of these inhibitors revealed a significant degree of stereoselectivity in their biological activity. nih.gov This led to dedicated efforts to develop enantioselective syntheses to isolate and study the individual enantiomers, including (R)-4-Amino-5-hexynoic acid. organic-chemistry.org
The Significance of (R)-4-Amino-5-hexynoic acid as a Chemical Biology Tool
The primary significance of (R)-4-Amino-5-hexynoic acid lies in its function as a specific and potent inhibitor of GABA-T. This property has established it as a valuable tool for researchers in neuroscience and pharmacology. By selectively inhibiting GABA-T, scientists can manipulate GABA levels in the brain and study the downstream effects on neuronal activity, behavior, and the progression of neurological disorders.
The (R)-enantiomer, in particular, has been shown to be the more active inhibitor of GABA-T compared to its (S)-counterpart, highlighting the stereospecific nature of the enzyme's active site. nih.gov This stereoselectivity makes (R)-4-Amino-5-hexynoic acid a more precise tool for studying the role of GABAergic neurotransmission, as it minimizes off-target effects that might be associated with the less active enantiomer.
Beyond its direct application in studying GABA metabolism, the alkyne moiety of (R)-4-Amino-5-hexynoic acid offers a reactive handle for "click chemistry." This bioorthogonal reaction allows for the attachment of fluorescent probes, affinity tags, or other reporter molecules, enabling the visualization and tracking of the inhibitor and its target enzyme within complex biological systems. peptide.com
Overview of Research Trajectories for Alkynyl Amino Acid Derivatives
The success of (R)-4-Amino-5-hexynoic acid and other alkynyl amino acids as enzyme inhibitors has paved the way for several promising research trajectories. Scientists are actively designing and synthesizing novel alkynyl amino acid derivatives to target a wide range of enzymes with greater specificity and potency.
One major area of research focuses on the development of inhibitors for other pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, leveraging the mechanistic insights gained from studies on GABA-T. Furthermore, the introduction of alkyne groups into peptides and other biomolecules is a burgeoning field. These modified molecules can be used to create more stable and potent therapeutics or to develop new diagnostic tools. peptide.com The unique chemical properties of the alkyne group are also being exploited in the synthesis of complex natural products and other biologically active compounds. acs.org
Properties
CAS No. |
60625-84-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4R)-4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
BJNIHWSOVCDBHS-YFKPBYRVSA-N |
Isomeric SMILES |
C#C[C@@H](CCC(=O)O)N |
Canonical SMILES |
C#CC(CCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in the Preparation of 4 Amino 5 Hexynoic Acid and Its Enantiomers
Asymmetric Synthesis of (R)-4-Amino-5-hexynoic Acid
Achieving stereochemical control is paramount in the synthesis of biologically active molecules, as different enantiomers often exhibit vastly different pharmacological profiles. The synthesis of the (R)-enantiomer of 4-amino-5-hexynoic acid requires specialized asymmetric strategies to ensure the desired three-dimensional arrangement at the chiral center (carbon-4).
Common approaches in asymmetric synthesis that are applicable to this target molecule include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction, followed by its removal.
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.
While specific documented syntheses for (R)-4-amino-5-hexynoic acid are not detailed in the provided literature, the synthesis of the related compound vigabatrin (B1682217) ((S)-4-amino-5-hexenoic acid) highlights the importance of enantiomeric purity, as only the (S)-enantiomer is pharmacologically active. tdcommons.org The preparation of enantiomerically pure (R)-4-amino-5-hexynoic acid would likely proceed through analogous, established methodologies for asymmetric synthesis or through the chiral resolution of the racemic mixture.
General Synthetic Routes for 4-Amino-5-hexynoic Acid and Derivatives
General synthetic pathways to 4-amino-5-hexynoic acid often serve as precursors for related compounds. For instance, (±)-4-amino-5-hexenoic acid (vigabatrin) can be prepared through the reduction of 4-amino-5-hexynoic acid, establishing a direct synthetic linkage between the alkyne and its corresponding alkene. tdcommons.org The synthesis of unnatural amino acids frequently starts from so-called "glycine equivalents," which are two-carbon fragments with protected carboxyl and amino groups, allowing for the installation of the desired side chain. nih.gov
Derivatization Strategies for Enhancing Biological Application
The functional groups of 4-amino-5-hexynoic acid—the primary amine and the carboxylic acid—allow for a wide range of chemical modifications, known as derivatization. These strategies are crucial for enhancing the analytical detection of the molecule in biological samples, as most amino acids lack a natural chromophore or fluorophore, making them difficult to detect directly via common analytical techniques like HPLC with UV or fluorescence detectors.
To overcome detection challenges, pre-column derivatization is employed to conjugate a tag to the amino acid before chromatographic analysis. This process transforms the amino acid into a derivative that is highly stable and easily detectable. Several reagents are widely used for this purpose, effectively creating advanced probes for quantitative analysis.
Common derivatization reagents include:
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives that can be detected with high sensitivity. The reaction is rapid, typically completing within 10 minutes at 55 °C.
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts quickly with primary amines to form fluorescent isoindole derivatives. A key limitation is the instability of the resulting adducts, often necessitating automated online derivatization.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent also forms highly fluorescent derivatives with both primary and secondary amines, offering excellent sensitivity.
Dansyl Chloride (1-dimethylaminonaphthalene-5-sulphonyl chloride): Reacts with primary and secondary amino groups to produce stable and fluorescent derivatives, allowing for reliable quantification.
Phenyl Isothiocyanate (PITC): Forms phenylthiocarbamyl (PTC) derivatives that are UV-active. While generally less sensitive than fluorescence-based methods, it is a robust technique suitable for applications where sample availability is not limited.
Interactive Table: Comparison of Common Pre-Column Derivatization Reagents
| Reagent | Target Group | Detection Method | Key Advantages | Key Limitations |
|---|---|---|---|---|
| AQC | Primary/Secondary Amines | Fluorescence / UV | Stable derivatives, rapid reaction | Potential for interference from hydrolysis by-products |
| OPA | Primary Amines | Fluorescence | Rapid reaction, high sensitivity | Unstable derivatives require automation |
| FMOC-Cl | Primary/Secondary Amines | Fluorescence | High sensitivity | Cystine determination is not feasible |
| Dansyl Chloride | Primary/Secondary Amines | Fluorescence | Stable derivatives, reliable quantitation | - |
| PITC | Primary/Secondary Amines | UV | Useful in clinical chemistry | Lower sensitivity, poor reproducibility for Cystine |
The terminal alkyne group in 4-amino-5-hexynoic acid is a powerful chemical handle for its incorporation into larger, more complex molecular structures. This functionality makes it an ideal building block for modern bioconjugation techniques, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". ijpsjournal.comiris-biotech.de
This reaction forms a stable 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule. nih.govnih.gov The CuAAC reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it exceptionally suitable for modifying complex biomolecules like peptides. ijpsjournal.comnih.gov By incorporating (R)-4-amino-5-hexynoic acid into a peptide sequence using methods like solid-phase peptide synthesis, the alkyne group becomes available for subsequent "clicking" with molecules bearing an azide (B81097) group. This allows for the construction of:
Peptidomimetics: The resulting triazole ring can act as an isostere for an amide bond, influencing the peptide's secondary structure and stability. nih.gov
Labeled Probes: Fluorophores, biotin (B1667282) tags, or imaging agents functionalized with an azide can be attached to the peptide for detection and targeting purposes. wikipedia.org
Complex Conjugates: The amino acid can serve as a linker to attach peptides to other molecules, such as sugars, nanoparticles, or therapeutic agents. ijpsjournal.com
The versatility of the alkyne group also extends to other transformations, such as photoinduced free-radical hydrothiolation, further expanding its utility in creating sophisticated molecular architectures. iris-biotech.de
Mechanism Based Enzyme Inactivation by R 4 Amino 5 Hexynoic Acid
Targeting γ-Aminobutyric Acid Aminotransferase (GABA-AT)
The inactivation of GABA-AT by (R)-4-amino-5-hexynoic acid is a highly specific process that leads to an increase in brain GABA levels.
(R)-4-amino-5-hexynoic acid acts as a selective irreversible inhibitor of GABA-AT. nih.gov The inactivation process involves the formation of a covalent bond between the inactivator and the enzyme. acs.org The mechanism is described as a "suicide" or mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to the enzyme's active site. acs.org
The inactivation pathway primarily involves a propargylic isomerization to form an allenamine-bound PLP adduct. northwestern.edu This adduct then undergoes nucleophilic attack, leading to the inactivation of the enzyme. northwestern.edu It is noteworthy that while some level of transamination does occur, the majority of the inactivator molecules lead to the formation of metabolites and the covalent modification of the enzyme. northwestern.edu For every 13 molecules of γ-ethynyl GABA processed, approximately one molecule becomes covalently attached to the enzyme. northwestern.edu
Pyridoxal (B1214274) 5'-phosphate (PLP), a critical cofactor for GABA-AT, plays a central role in the inactivation by (R)-4-amino-5-hexynoic acid. The inhibitor initially forms a Schiff base with the PLP cofactor in the enzyme's active site. northwestern.edu The subsequent enzymatic processing, specifically a propargylic isomerization, leads to the formation of a reactive allenamine intermediate while still bound to PLP. northwestern.edu
This allenamine-PLP adduct is the key electrophilic species that reacts with a nucleophilic residue in the active site of GABA-AT, resulting in the irreversible covalent modification and inactivation of the enzyme. northwestern.edu Studies have shown that during this process, an active site lysine (B10760008) residue can react at the Schiff base or at the allene. northwestern.edu The process ultimately leads to the formation of a stable covalent adduct between the inactivator and the enzyme. northwestern.edu
The inactivation of GABA-AT by 4-amino-5-hexynoic acid is stereospecific. The (R)-enantiomer is the active inhibitor of the enzyme. acs.org This stereoselectivity highlights the precise three-dimensional arrangement required for the inhibitor to bind effectively to the enzyme's active site and undergo the catalytic conversion to the reactive inactivating species. The (S)-enantiomer does not exhibit the same inhibitory activity, underscoring the specific conformational and steric requirements of the GABA-AT active site.
In vitro kinetic studies have been instrumental in elucidating the mechanism of GABA-AT deactivation by (R)-4-amino-5-hexynoic acid. These analyses have determined the kinetic parameters of the inactivation process, providing insights into the efficiency of the inhibitor.
| Parameter | Description |
| k_inact | The maximal rate of inactivation at saturating concentrations of the inhibitor. |
| K_I | The concentration of the inhibitor that gives half the maximal rate of inactivation. |
| k_inact/K_I | The second-order rate constant for inactivation, representing the efficiency of the inactivator. |
Research has shown that for every 13 molecules of the inactivator that are processed by the enzyme, only one results in the irreversible inactivation of the enzyme, with the rest being converted into various metabolites. northwestern.edu
Inhibition of Other Aminotransferases
While (R)-4-amino-5-hexynoic acid is a potent inhibitor of GABA-AT, its effects on other aminotransferases have also been investigated.
Studies have shown that 4-amino-5-hexynoic acid has a comparatively weak effect on the activity of other aminotransferases, such as aspartate aminotransferase (AAT). nih.gov While some level of inhibition may be observed, it is significantly less potent than its effect on GABA-AT. nih.gov This selectivity is a key feature of the compound, as it minimizes off-target effects. The mechanism of inactivation for other aminotransferases, if it occurs, is not as well characterized as its interaction with GABA-AT.
Ornithine Aminotransferase Modulation
(R)-4-Amino-5-hexynoic acid has been identified as an enzyme-activated irreversible inhibitor of ornithine aminotransferase (OAT). The inactivation process is characterized by a stoichiometric binding of the compound to the enzyme. nih.gov Detailed analysis of the interaction has revealed that the inactivation results in the modification of more than one amino acid residue within the enzyme's structure.
Through meticulous research involving the use of a radiolabeled version of the inhibitor, scientists have been able to pinpoint specific sites of modification. Following tryptic peptide separation, two key amino acid residues, Lys-292 and Cys-388, were positively identified as having reacted with the inhibitor. nih.gov The adduct formed with Lys-292 required reduction with borohydride (B1222165) for stabilization, and the resulting peptide contained equimolar amounts of the inhibitor and the pyridoxal phosphate (B84403) (PLP) coenzyme. nih.gov This observation, coupled with strong negative circular dichroism of the coenzyme chromophore in this peptide, provides crucial insights into the conformational changes induced by the inhibitor binding. nih.gov
The proposed mechanism for this inactivation is consistent with these findings, highlighting a complex interaction that leads to the irreversible loss of enzyme function.
Table 1: Identified Sites of Ornithine Aminotransferase Modification by (R)-4-Amino-5-hexynoic Acid
| Modified Amino Acid Residue | Key Findings |
|---|---|
| Lys-292 | Adduct formation required borohydride reduction for stabilization. The modified peptide contained equimolar amounts of the inhibitor and PLP coenzyme. nih.gov |
| Cys-388 | Identified as a site of reaction with the inhibitor through the distribution of radiolabel among separated tryptic peptides. nih.gov |
Mechanisms of Action on Bacterial Enzymes
Inhibition of Bacterial Glutamic Acid Decarboxylase
(R)-4-Amino-5-hexynoic acid demonstrates a stereospecific and time-dependent irreversible inhibition of bacterial glutamic acid decarboxylase (GAD). nih.gov This inhibitory action is critically dependent on the abstraction of the propargylic hydrogen from the (R)-enantiomer of the inhibitor. nih.gov This initial step is crucial as it leads to the formation of a highly reactive alkylating species within the active site of the enzyme. nih.gov
Once generated, this reactive intermediate can then covalently bond with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme. nih.gov Studies have shown that at the point of complete inhibition, there is a one-to-one stoichiometric incorporation of the inhibitor molecule per pyridoxal binding site of the enzyme. nih.gov
The stereospecificity of this inhibition is a key aspect of its mechanism. The rationale for the specific action of the (R)-isomer is linked to the stereochemistry of the normal catalytic reaction of glutamate (B1630785) decarboxylation. If the decarboxylation of glutamate proceeds with retention of configuration, then the irreversible inhibition by the (R)-isomer of 4-amino-5-hexynoic acid can be explained by the reversibility of the protonation step in the enzyme's natural catalytic cycle. nih.gov
Table 2: Mechanistic Details of Bacterial Glutamic Acid Decarboxylase Inhibition by (R)-4-Amino-5-hexynoic Acid
| Mechanistic Step | Description |
|---|---|
| Stereospecificity | Inhibition is specific to the (R)-isomer of 4-amino-5-hexynoic acid. nih.gov |
| Initial Event | Abstraction of the propargylic hydrogen from the inhibitor. nih.gov |
| Intermediate Formation | Generation of a reactive alkylating agent within the enzyme's active site. nih.gov |
| Covalent Modification | The reactive intermediate alkylates a nucleophilic residue in the active site. nih.gov |
| Stoichiometry | One molecule of inhibitor is incorporated per pyridoxal binding site at complete inhibition. nih.gov |
Biological Impact and Systems Level Modulation by 4 Amino 5 Hexynoic Acid
Influence on Neurotransmitter Metabolism in Mammalian Systems
In mammalian systems, (R)-4-amino-5-hexynoic acid is recognized for its profound impact on the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This influence is primarily exerted through the targeted inhibition of a key enzyme in the GABA shunt.
(R)-4-Amino-5-hexynoic acid, also known as γ-acetylenic GABA, functions as a catalytic inhibitor of 4-aminobutyrate transaminase (GABA-T), the enzyme responsible for the degradation of GABA. nih.gov The inhibition of GABA-T by this compound leads to a significant and dose-dependent increase in the concentration of GABA in the brain. nih.govjax.org Studies in mice and rats have demonstrated that administration of 4-amino-5-hexynoic acid results in a rapid and substantial elevation of brain GABA levels. nih.gov This elevation is a direct consequence of the irreversible inhibition of GABA-T, which effectively blocks the metabolic breakdown of GABA. nih.govnih.gov The compound has been shown to be a selective inhibitor of GABA-T, with less significant effects on other related enzymes such as alanine (B10760859) transaminase and aspartate transaminase at concentrations that produce a marked increase in GABA. nih.gov However, at higher doses, some inhibition of glutamate (B1630785) decarboxylase, the enzyme that synthesizes GABA, has been observed. nih.gov
| Enzyme Activity and GABA Levels in Mouse Brain After Treatment with 4-Amino-5-hexynoic Acid | |
| Parameter | Observation |
| Brain GABA Levels | Significant and dose-dependent increase nih.gov |
| 4-Aminobutyrate Transaminase (GABA-T) Activity | Catalytic and irreversible inhibition nih.govnih.gov |
| Alanine Transaminase Activity | Less significant inhibition compared to GABA-T nih.gov |
| Aspartate Transaminase Activity | Less significant inhibition compared to GABA-T nih.gov |
| Glutamate Decarboxylase Activity | Inhibition observed at higher doses nih.gov |
Inhibition of Biosynthetic Pathways in Plant Systems
In addition to its effects in mammals, 4-amino-5-hexynoic acid exhibits potent inhibitory activity in plant biosynthetic pathways. Specifically, it disrupts the production of tetrapyrroles, a class of essential molecules that includes chlorophylls (B1240455) and phytochromes.
4-Amino-5-hexynoic acid has been identified as a potent inhibitor of tetrapyrrole biosynthesis in various plant species. nih.gov Tetrapyrroles are crucial for numerous physiological processes in plants, serving as the foundation for pigments involved in photosynthesis and light perception. The inhibitory action of 4-amino-5-hexynoic acid on this pathway has far-reaching consequences for plant development and physiology. nih.gov
The disruption of tetrapyrrole biosynthesis by 4-amino-5-hexynoic acid directly impacts the synthesis of both phytochrome (B1172217) and chlorophyll (B73375). nih.gov Phytochrome is a photoreceptor that regulates various aspects of plant growth and development, while chlorophyll is the primary pigment responsible for capturing light energy during photosynthesis. Research has shown that treatment of developing seedlings of species such as oat, corn, pea, and cucumber with 4-amino-5-hexynoic acid leads to a significant inhibition of both phytochrome and chlorophyll accumulation. nih.gov This inhibition manifests as a visible phenotype, with treated plants often appearing pale or bleached.
The underlying mechanism for the inhibition of tetrapyrrole, phytochrome, and chlorophyll synthesis by 4-amino-5-hexynoic acid is its interference with the production of 5-aminolevulinic acid (ALA). nih.gov ALA is the committed precursor for the biosynthesis of all tetrapyrroles in plants. frontiersin.org Studies have demonstrated that 4-amino-5-hexynoic acid acts as a potent inhibitor of ALA synthesis. nih.gov Crucially, the inhibitory effects of 4-amino-5-hexynoic acid on phytochrome and chlorophyll accumulation can be significantly reversed by the external application of ALA. nih.gov This finding provides strong evidence that the primary site of action for 4-amino-5-hexynoic acid in this pathway is the inhibition of ALA synthesis. nih.gov The enzyme targeted by 4-amino-5-hexynoic acid in this context is likely an aminotransferase involved in the C5 pathway of ALA formation, which utilizes glutamate as a substrate. nih.govpdbj.org
| Effect of 4-Amino-5-hexynoic Acid on Plant Biosynthesis | |
| Pathway/Compound | Effect |
| Tetrapyrrole Biosynthesis | Potent inhibition nih.gov |
| Phytochrome Synthesis | Inhibition of accumulation nih.gov |
| Chlorophyll Synthesis | Inhibition of accumulation nih.gov |
| 5-Aminolevulinic Acid (ALA) Synthesis | Potent inhibition nih.gov |
| Reversibility by exogenous ALA | Significant reversal of phytochrome and chlorophyll inhibition nih.gov |
Structure Activity Relationships and Computational Investigations for 4 Amino 5 Hexynoic Acid Analogs
Elucidation of Structural Determinants for Enzyme Inhibition
The inhibitory potency of 4-amino-5-hexynoic acid analogs against GABA-AT is intricately linked to their specific structural features. The core scaffold, consisting of a hexanoic acid backbone with an amino group at the C-4 position and a terminal alkyne, is the foundation of its activity.
Key structural features influencing inhibitory activity include:
The Alkyne Moiety: The terminal triple bond is a critical feature for the mechanism-based inactivation of GABA-AT. northwestern.edu It is believed to undergo a propargylic isomerization to an allene, which then acts as a reactive species within the enzyme's active site. northwestern.edu
The Amino Group: The position and stereochemistry of the amino group are crucial for proper binding to the enzyme's active site. The (R)-configuration at the C-4 position has been shown to be essential for potent inhibition.
The Carboxylic Acid Group: The carboxylate group is vital for anchoring the inhibitor within the active site, likely through interactions with positively charged amino acid residues.
Chain Length and Flexibility: The length of the carbon chain influences the positioning of the reactive alkyne group relative to the catalytic residues of the enzyme.
Studies on related compounds have further illuminated these determinants. For instance, the vinyl analog, 4-amino-hex-5-enoic acid (Vigabatrin), also acts as an irreversible inhibitor of GABA-AT, highlighting the importance of an unsaturated terminal group for inactivation. nih.govnih.gov The comparison of acetylenic and vinylic analogs provides valuable insight into the electronic and steric requirements for effective enzyme inactivation.
Quantitative Structure-Activity Relationship (QSAR) Studies
While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for (R)-4-amino-5-hexynoic acid analogs are not extensively reported in publicly available literature, the principles of QSAR can be applied based on the known structure-activity relationships. A hypothetical QSAR model would likely incorporate descriptors such as:
Electronic Parameters: Charges on the nitrogen and oxygen atoms, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the alkyne group to model its reactivity.
Steric Parameters: Molecular volume and surface area to describe the fit of the inhibitor in the enzyme's active site.
Such a model would aim to correlate these descriptors with the observed inhibitory activity (e.g., IC₅₀ values) of a series of analogs, thereby enabling the prediction of the potency of novel, unsynthesized compounds.
Molecular Docking Simulations of Enzyme-Inhibitor Complexes
Molecular docking studies have provided significant insights into the binding mode of 4-amino-5-hexynoic acid and its analogs within the active site of GABA-AT. These simulations help to visualize the interactions that govern inhibitor binding and selectivity.
A typical docking study of a 4-amino-5-hexynoic acid analog with human GABA-AT would reveal several key interactions:
Hydrogen Bonding: The amino group of the inhibitor is often predicted to form hydrogen bonds with the side chains of active site residues such as Gln329 and Asp326. nih.gov The carboxylate group can interact with residues like Lys357. nih.gov
Hydrophobic Interactions: The hydrocarbon chain of the inhibitor would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket.
Orientation of the Alkyne Group: The docking poses would show the terminal alkyne positioned in proximity to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of GABA-AT. northwestern.edunih.gov
These simulations are crucial for understanding the molecular basis of inhibition and for the rational design of new analogs with improved affinity and specificity. For example, a molecular docking study of hexonic derivatives identified 3-aminohex-5-enoic acid as a potential lead compound against GABA-AT, highlighting the importance of hydrogen bond interactions in the stability of the enzyme-inhibitor complex. psu.edu
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| 3-aminohex-5-enoic acid | - | Not specified |
| AG-E-60842 | - | Not specified |
Data based on a computational study screening for novel GABA-AT inhibitors. psu.edu The specific binding energies were not provided in the abstract.
Advanced Computational Characterization of Analogues
Beyond standard molecular docking, advanced computational methods can be employed to further characterize the behavior of 4-amino-5-hexynoic acid analogs. These techniques can provide a more dynamic and detailed picture of the inhibition process.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the enzyme-inhibitor complex over time. By simulating the movements of atoms, MD can reveal how the inhibitor and the active site residues adapt to each other, providing insights into the flexibility of the binding pocket and the conformational changes that may occur upon inhibitor binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods are particularly useful for studying the reaction mechanism of enzyme inactivation. The reactive part of the inhibitor (the alkyne group) and the key catalytic residues can be treated with a high level of quantum mechanical theory, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach can be used to calculate the energy barriers for the different steps of the inactivation pathway, such as the propargylic isomerization and the subsequent covalent bond formation with the enzyme. northwestern.edu
These advanced computational approaches, in conjunction with experimental data, are invaluable for a comprehensive understanding of the structure-activity relationships and the mechanism of action of (R)-4-amino-5-hexynoic acid and its analogs as enzyme inhibitors.
Future Research Directions and Translational Potential in Basic Sciences
Development of Next-Generation Enzyme Inhibitors with Enhanced Selectivity
(R)-4-amino-5-hexynoic acid has been identified as a potent inactivator of certain enzymes, such as the pyridoxal (B1214274) phosphate-dependent 4-aminobutyric acid:2-oxoglutaric acid aminotransferase in mammals and an inhibitor of tetrapyrrole biosynthesis in plants. nih.govamanote.com This established activity provides a foundation for designing next-generation inhibitors with improved selectivity and potency. Future research can focus on structural modifications of the (R)-4-amino-5-hexynoic acid scaffold. By systematically altering substituents on the carbon backbone, researchers can fine-tune the molecule's interaction with the target enzyme's active site. This approach aims to create analogs that can distinguish between closely related enzyme isoforms, thereby reducing off-target effects and providing more precise tools for studying specific enzymatic pathways. The terminal alkyne group, in particular, serves as a reactive handle for mechanism-based or "suicide" inhibition, a powerful strategy for achieving high-affinity and irreversible binding to a target enzyme.
Advancements in Chemical Probe Design for Target Identification
A significant area of future development lies in leveraging (R)-4-amino-5-hexynoic acid as a scaffold for chemical probes to identify novel protein targets. nih.gov Chemical probes are small molecules designed to bind to a specific protein target within a complex cellular environment, enabling the study of that protein's function. nih.gov The terminal alkyne functionality of (R)-4-amino-5-hexynoic acid is exceptionally well-suited for this purpose, as it can serve as a bioorthogonal handle. This handle allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via "click chemistry" reactions.
Future work will involve synthesizing derivatives of (R)-4-amino-5-hexynoic acid that retain their biological activity while incorporating this clickable alkyne. These probes can be used in live cells or cell lysates to covalently label their protein targets. nih.gov Subsequent proteomic analysis can then identify the labeled proteins, revealing the direct molecular targets of the compound and potentially uncovering previously unknown biological pathways. The development of a corresponding inactive (or less active) control probe, perhaps the (S)-enantiomer or a saturated analog, would be crucial for validating the identified targets. nih.gov
Exploration of Novel Bioorthogonal Ligation Chemistries
The terminal alkyne of (R)-4-amino-5-hexynoic acid makes it a prime substrate for bioorthogonal ligation reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org The most well-known of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). escholarship.org
Future research can explore the utility of the alkyne in (R)-4-amino-5-hexynoic acid with a wider array of bioorthogonal partners beyond azides. This includes inverse-electron-demand Diels-Alder reactions with tetrazines, which are known for their exceptionally fast reaction kinetics without the need for a toxic metal catalyst. escholarship.orgoregonstate.edudntb.gov.ua Developing and optimizing these ligation strategies for (R)-4-amino-5-hexynoic acid-based probes will enable more efficient and rapid labeling of target biomolecules in living cells and organisms, providing a powerful toolkit for real-time imaging and functional studies. oregonstate.edu Other potential reactions include oxime/hydrazone ligations and Staudinger ligations, which offer alternative pathways for bioconjugation. nih.gov
Integration of Omics Data with Compound-Target Interactions
To fully understand the biological impact of (R)-4-amino-5-hexynoic acid, future studies must integrate its target interaction data with multi-omics datasets. nih.gov Omics technologies, such as proteomics, metabolomics, and transcriptomics, provide a global snapshot of the molecular changes within a cell or organism upon treatment with the compound. nih.govplos.org
For instance, by treating cells with (R)-4-amino-5-hexynoic acid and analyzing the resulting changes in the proteome and metabolome, researchers can build a comprehensive picture of the downstream effects of inhibiting its target enzyme(s). nih.gov When combined with chemical proteomics using a probe version of the molecule (as described in 7.2), this integrated approach can confidently link the direct binding of the compound to a protein with the subsequent cascade of cellular events. nih.gov This systems-level perspective is crucial for moving from simple enzyme inhibition to a holistic understanding of the compound's role in complex biological networks and for bridging the gap from genotype to phenotype. nih.gov
Expanding the Scope of Synthetic Methodologies for Chiral Alkynyl Amino Acids
The advancement of all the above research areas depends on the efficient and stereoselective synthesis of (R)-4-amino-5-hexynoic acid and its analogs. While methods for synthesizing unnatural amino acids exist, there is a continuous need for more versatile, scalable, and efficient routes. princeton.edu
Future research in synthetic organic chemistry should focus on developing novel catalytic asymmetric methods to access chiral alkynyl amino acids like (R)-4-amino-5-hexynoic acid. chemrxiv.org This could involve new strategies in photoredox catalysis or metallaphotoredox catalysis, which have emerged as powerful tools for creating complex chiral molecules. princeton.educhemrxiv.org The development of modular synthetic routes would be particularly valuable, allowing for the easy introduction of diverse functional groups at various positions on the amino acid scaffold. nih.gov Such advancements will not only facilitate the synthesis of (R)-4-amino-5-hexynoic acid itself but also accelerate the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies, ultimately speeding up the discovery of next-generation chemical tools for basic science.
Q & A
Q. What are the established synthetic routes for (R)-4-amino-5-hexynoic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Oxidative Methods : Oxidation of 5-hexyn-1-ol with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions yields 5-hexynoic acid. Subsequent amination at the 4-position via nucleophilic substitution or reductive amination can introduce the amino group .
- Ester Hydrolysis : Methyl ester intermediates (e.g., hex-5-ynoic acid methyl ester) are synthesized using p-toluenesulfonic acid (PTSA) as a catalyst, followed by hydrolysis to the free acid .
- Chirality Control : Enantioselective synthesis of the (R)-isomer may require chiral auxiliaries or asymmetric catalysis. For example, Grignard coupling of 1-bromo-2,5-hexadiyne with 5-hexynoic acid derivatives can retain stereochemical integrity .
- Key Considerations :
Q. How does the position of the triple bond in 5-hexynoic acid derivatives influence their chemical reactivity compared to shorter-chain analogs?
- Comparative Analysis :
- The terminal alkyne in 5-hexynoic acid allows regioselective reactions (e.g., Sonogashira coupling) that are less feasible in shorter analogs like 4-pentynoic acid. The longer carbon chain enhances solubility in nonpolar solvents .
- Reduced steric hindrance at the triple bond (vs. internal alkynes in 6-heptynoic acid) facilitates nucleophilic additions and cyclization reactions .
- Experimental Validation :
Advanced Research Questions
Q. How does the stereochemistry at the 4-amino group in (R)-4-amino-5-hexynoic acid affect its reactivity in palladium-catalyzed cyclization reactions?
Q. What strategies mitigate competing side reactions during functionalization of the alkyne moiety in (R)-4-amino-5-hexynoic acid?
- Side Reactions :
- Propargyl-allenyl isomerization or alkyne oligomerization may occur under basic/transition metal-catalyzed conditions.
- Mitigation Approaches :
Q. How can substrate specificity studies of enzymes like JamA inform the design of 5-hexynoic acid derivatives for targeted biosynthesis?
- Case Study :
- Derivatives with small ω-substituents (e.g., -OH, -NH₂) are prioritized for enzymatic compatibility.
- MALDI-TOF MS with ¹⁵N labeling tracks isotopic incorporation to validate substrate utilization .
Data Contradiction Analysis
Q. Resolving discrepancies in reported catalytic efficiencies for (R)-4-amino-5-hexynoic acid in polymer synthesis
- Conflict :
- Resolution :
Methodological Recommendations
Q. Critical analytical techniques for confirming enantiomeric purity of (R)-4-amino-5-hexynoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
